molecular formula C11H13ClO3 B14597729 Acetic acid;5-chloro-2-prop-2-enylphenol CAS No. 59324-51-5

Acetic acid;5-chloro-2-prop-2-enylphenol

Cat. No.: B14597729
CAS No.: 59324-51-5
M. Wt: 228.67 g/mol
InChI Key: OVINATRWVXSNHQ-UHFFFAOYSA-N
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Description

Acetic acid;5-chloro-2-prop-2-enylphenol is a chemical compound with the molecular formula C9H9ClO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an acetic acid group and a 5-chloro-2-prop-2-enylphenol moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-chloro-2-prop-2-enylphenol typically involves the esterification of 5-chloro-2-prop-2-enylphenol with acetic acid. This reaction is catalyzed by an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

[ \text{5-chloro-2-prop-2-enylphenol} + \text{acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques are often employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-chloro-2-prop-2-enylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;5-chloro-2-prop-2-enylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;5-chloro-2-prop-2-enylphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;5-chloro-2-prop-2-enylphenol is unique due to the combination of its phenolic and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

CAS No.

59324-51-5

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

acetic acid;5-chloro-2-prop-2-enylphenol

InChI

InChI=1S/C9H9ClO.C2H4O2/c1-2-3-7-4-5-8(10)6-9(7)11;1-2(3)4/h2,4-6,11H,1,3H2;1H3,(H,3,4)

InChI Key

OVINATRWVXSNHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCC1=C(C=C(C=C1)Cl)O

Origin of Product

United States

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